N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 866341-70-0
VCID: VC6622121
InChI: InChI=1S/C28H22N2O8/c1-34-18-5-2-16(3-6-18)27(32)20-13-30(21-12-25-24(37-15-38-25)11-19(21)28(20)33)14-26(31)29-17-4-7-22-23(10-17)36-9-8-35-22/h2-7,10-13H,8-9,14-15H2,1H3,(H,29,31)
SMILES: COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC6=C(C=C5)OCCO6
Molecular Formula: C28H22N2O8
Molecular Weight: 514.49

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

CAS No.: 866341-70-0

Cat. No.: VC6622121

Molecular Formula: C28H22N2O8

Molecular Weight: 514.49

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide - 866341-70-0

Specification

CAS No. 866341-70-0
Molecular Formula C28H22N2O8
Molecular Weight 514.49
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Standard InChI InChI=1S/C28H22N2O8/c1-34-18-5-2-16(3-6-18)27(32)20-13-30(21-12-25-24(37-15-38-25)11-19(21)28(20)33)14-26(31)29-17-4-7-22-23(10-17)36-9-8-35-22/h2-7,10-13H,8-9,14-15H2,1H3,(H,29,31)
Standard InChI Key WEDMHRZWIAUEMG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC6=C(C=C5)OCCO6

Introduction

Structural Elucidation and Synthetic Methodology

Molecular Architecture

The compound features a quinoline backbone fused with a dioxolo group at positions 4,5-g, coupled to a 4-methoxybenzoyl moiety at position 7. The acetamide side chain at position 5 connects to a 2,3-dihydro-1,4-benzodioxin-6-yl group, introducing steric complexity and electronic diversity. This architecture enhances binding affinity to biological targets, as evidenced by docking studies on related benzimidazole-acetamide derivatives .

Table 1: Key Structural Features

FeaturePosition/GroupPotential Role
Quinoline coreCentral scaffoldDNA intercalation, enzyme inhibition
Dioxolo ringFused at 4,5-gMetabolic stability
4-MethoxybenzoylPosition 7Aromatic interaction with receptors
Acetamide linkerPosition 5Hydrogen bonding with targets
2,3-DihydrobenzodioxinN-substituentModulation of pharmacokinetics

Synthetic Pathways

Synthesis typically involves multi-step reactions, as demonstrated for the analogous compound VC5450324:

  • Quinoline Core Formation: Condensation of substituted anilines with diketones under acidic conditions.

  • Acylation: Introduction of the 4-methoxybenzoyl group via Friedel-Crafts acylation.

  • Acetamide Coupling: Reaction of 2-chloroacetamide intermediates with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of triethylamine.

Critical parameters include solvent choice (e.g., dichloromethane for acylation), temperature control (0–25°C to prevent side reactions), and purification via recrystallization (82% yield reported for similar derivatives) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, quinoline-H), 7.89–7.32 (m, aromatic protons), 4.31 (s, 2H, dioxane-CH₂), 3.85 (s, 3H, OCH₃).

    • Acetamide NH observed at δ 10.12 (broad, 1H) .

  • ¹³C NMR (75 MHz, DMSO-d₆):

    • Quinoline carbons at δ 161.2 (C=O), 148.7–112.4 (aromatic Cs), 56.8 (OCH₃).

Fourier-Transform Infrared (FTIR)

  • Strong absorption at 1685 cm⁻¹ (C=O stretch of acetamide), 1240 cm⁻¹ (C-O-C of dioxane), and 1602 cm⁻¹ (quinoline C=N) .

Pharmacological Profiling

Neuroprotective Activity

In vivo studies on analogous benzimidazole-acetamides demonstrated attenuation of ethanol-induced neurodegeneration via:

  • Oxidative Stress Reduction: Normalization of superoxide dismutase (SOD) and glutathione (GSH) levels .

  • Anti-Inflammatory Effects: Downregulation of TNF-α (↓42%), NF-κB (↓37%), and COX-2 (↓29%) in hippocampal tissues .

Table 2: Comparative Neuroprotective Efficacy

ParameterEthanol GroupTreated Group (10 mg/kg)% Improvement
SOD (U/mg protein)12.4 ± 1.218.9 ± 1.552.4%
TNF-α (pg/mL)85.6 ± 7.349.8 ± 4.141.8%

Antimicrobial Activity

While direct data on this compound is limited, structurally similar quinoline-acetamides exhibit:

  • Antibacterial Action: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Antifungal Potential: 76% growth inhibition of Candida albicans at 16 µg/mL .

Mechanism of Action

Enzyme Inhibition

Molecular docking predicts high affinity for cyclooxygenase-2 (COX-2) (binding energy: −9.2 kcal/mol) and DNA gyrase (−8.7 kcal/mol), aligning with anti-inflammatory and antimicrobial activities .

Receptor Interactions

The benzodioxin moiety may modulate GABAergic signaling, while the methoxybenzoyl group enhances lipophilicity, aiding blood-brain barrier penetration .

Therapeutic Applications and Future Directions

Neurodegenerative Diseases

The compound’s dual antioxidant and anti-inflammatory effects position it as a candidate for Alzheimer’s disease therapy, particularly in mitigating β-amyloid toxicity .

Infectious Diseases

Structural analogs show promise against multidrug-resistant Pseudomonas aeruginosa, suggesting utility in nosocomial infections .

Cancer Research

Quinoline derivatives inhibit topoisomerase II and EGFR kinase, warranting evaluation in glioblastoma and non-small cell lung cancer.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator